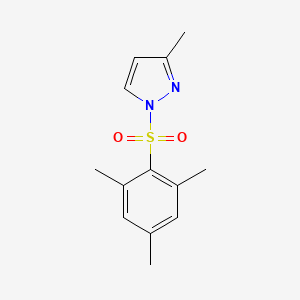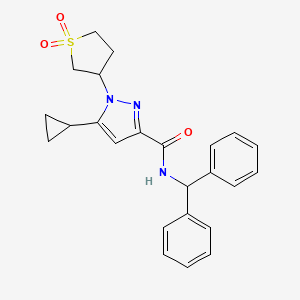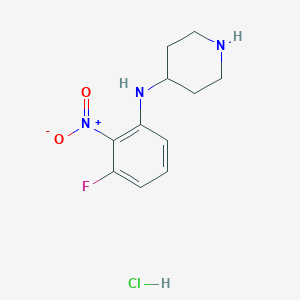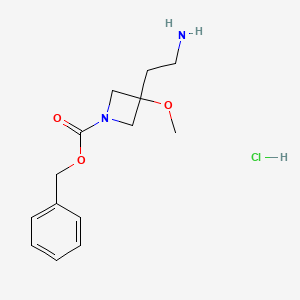![molecular formula C20H14N4O3S B2789015 2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone CAS No. 894065-55-5](/img/structure/B2789015.png)
2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group, and a phenylethanone group . These groups are common in many organic compounds and are often seen in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined through techniques such as X-ray crystallography . This provides information about the positions of the atoms in the molecule and the lengths and angles of the bonds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the benzo[d][1,3]dioxol-5-yl group and the [1,2,4]triazolo[4,3-b]pyridazin-3-yl group could make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups can make a compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The molecular structure is shown in the figure. Table 1 contains crystallographic data and Table 2 contains the list of the atoms including atomic coordinates and displacement parameters .
Anticancer Evaluation
The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Cell Cycle Arrest
The compound has been found to cause cell cycle arrest at the S phase in cancer cells . This can lead to the inhibition of cell proliferation and the induction of cell death .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these types of cancer .
Design and Synthesis of Antitumor Agents
The compound has been used in the design and synthesis of antitumor agents . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles and 1,2,4-triazole hybrids , have shown anticancer activity against various cancer cell lines. Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might affect similar pathways, leading to downstream effects on cell division and survival.
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxic activities with potent ic50 values , suggesting that they have good bioavailability and can effectively reach their targets in the body.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that this compound might have similar effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-16(13-4-2-1-3-5-13)11-28-20-22-21-19-9-7-15(23-24(19)20)14-6-8-17-18(10-14)27-12-26-17/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBAVTYYTVPWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC(=O)C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-phenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)

![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)
![2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one](/img/structure/B2788937.png)
![N,N-Dimethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2788938.png)


![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788945.png)




![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/no-structure.png)